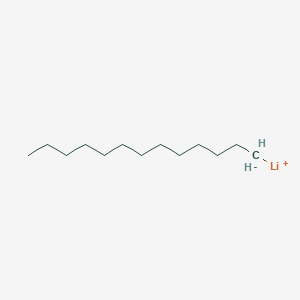
Lithium, tridecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, tridecyl- is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. Lithium, tridecyl- is particularly notable for its use in various industrial and research applications, where it serves as a key intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium, tridecyl- typically involves the reaction of tridecyl chloride with lithium metal. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction can be represented as follows:
C13H27Cl+2Li→C13H27Li+LiCl
Industrial Production Methods
In industrial settings, the production of lithium, tridecyl- is scaled up by using larger reactors and more efficient methods to handle the reactive lithium metal. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, tridecyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce various organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air.
Reduction: Commonly uses reagents like hydrogen gas or hydride donors.
Substitution: Often involves halogenated compounds as substrates.
Major Products
Oxidation: Produces lithium alkoxides.
Reduction: Yields alcohols.
Substitution: Forms new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
Lithium, tridecyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbon-lithium bonds, which are crucial intermediates in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of lithium, tridecyl- involves the formation of a highly reactive carbon-lithium bond. This bond can participate in various chemical reactions, acting as a nucleophile to attack electrophilic centers in other molecules. The reactivity of the carbon-lithium bond is influenced by the surrounding molecular environment and the presence of other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium, butyl-
- Lithium, hexyl-
- Lithium, octyl-
Comparison
Lithium, tridecyl- is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain organolithium compounds. The longer chain can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where shorter-chain analogs may not be effective.
Conclusion
Lithium, tridecyl- is a versatile and highly reactive compound with significant applications in various fields of science and industry. Its unique properties and reactivity make it an essential reagent in organic synthesis and other research areas. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in modern chemistry and industry.
Eigenschaften
CAS-Nummer |
195137-26-9 |
|---|---|
Molekularformel |
C13H27Li |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
lithium;tridecane |
InChI |
InChI=1S/C13H27.Li/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h1,3-13H2,2H3;/q-1;+1 |
InChI-Schlüssel |
ICKZZSZFPMMUOP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCCCCCCCCC[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


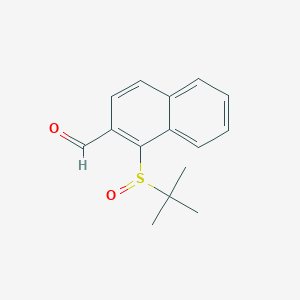
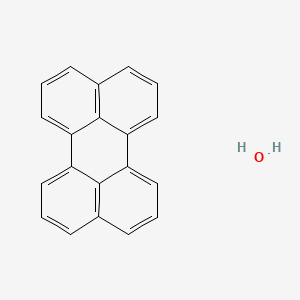
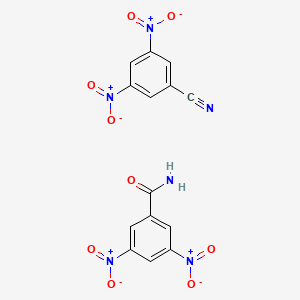
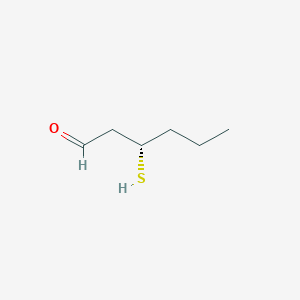
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

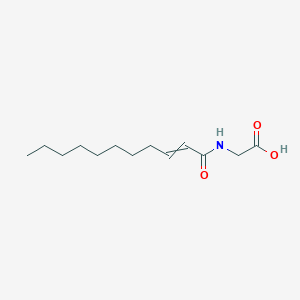
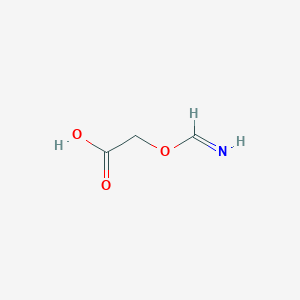
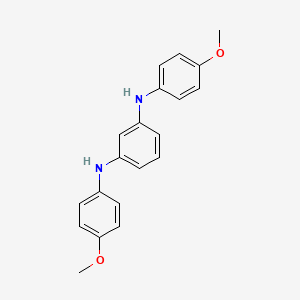
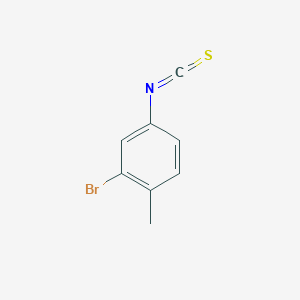
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
